Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrrolo[2,3-c]pyridine class. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications as pharmaceutical agents. The structure of this compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active molecules.
The synthesis and evaluation of derivatives of pyrrolo[2,3-c]pyridine have been extensively documented in scientific literature, indicating their relevance in drug development and biological research. Notable studies include the exploration of these compounds as fibroblast growth factor receptor inhibitors and their potential applications in treating various diseases, including cancer and metabolic disorders .
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can be classified under:
The synthesis of Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
The synthesis may utilize various reagents such as:
The reaction conditions typically include heating under reflux to ensure complete conversion of reactants to products. Purification methods such as column chromatography are often employed to isolate the desired compound.
Key molecular data includes:
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can participate in various chemical reactions including:
These reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism of action for compounds like Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate often involves interaction with specific biological targets. For instance:
Studies have shown that derivatives of pyrrolo[2,3-c]pyridine exhibit significant biological activity against various cancer cell lines and can modulate insulin sensitivity in metabolic studies .
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is generally characterized by:
Key chemical properties include:
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, making it a compound of interest in medicinal chemistry and pharmacology.
Pyrrolopyridines represent a class of nitrogen-containing heterocyclic compounds characterized by the fusion of a pyrrole ring with a pyridine ring. This structural motif generates six possible isomeric configurations, each with distinct nitrogen atom arrangements that profoundly influence electronic distribution, dipole moments, and molecular recognition properties. The pyrrolo[2,3-c]pyridine isomer (7-azaindole) features a bridgehead nitrogen at position 7 (pyridine-like nitrogen) and a pyrrolic nitrogen at position 1, creating a hydrogen bond donor-acceptor pair critical for biological interactions [6]. This specific isomer demonstrates superior binding affinity for central nervous system (CNS) targets compared to other isomers, particularly in benzodiazepine receptor recognition studies. For instance, ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate derivatives exhibit nanomolar affinities for ω1 receptor subtypes, while pyrrolo[3,4-c]pyridine isomers show preferential activity toward metabolic targets like aldose reductase and GPR119 receptors in diabetes management [3] [6].
Table 1: Influence of Nitrogen Position on Pharmacological Targeting in Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Predominant Bioactivity | Exemplary Target |
---|---|---|---|
Pyrrolo[2,3-c]pyridine | 1,7 | Benzodiazepine receptor modulation | ω1/ω2 GABAA subtypes |
Pyrrolo[3,4-c]pyridine | 2,7 | Aldose reductase inhibition | Diabetic complications |
Pyrrolo[3,2-c]pyridine | 1,5 | Kinase inhibition (FMS-like tyrosine kinase) | Cancer therapeutics |
Pyrrolo[2,3-b]pyridine | 1,5 | SGK1 inhibition | Cardiovascular/kidney disease |
The bioactivity divergence stems from the spatial orientation of hydrogen bonding elements and the electronic landscape of the aromatic system. In benzodiazepine receptor binding, the 7-azaindole scaffold (pyrrolo[2,3-c]pyridine) precisely mimics the hydrogen bonding pattern of classical β-carboline ligands, with the pyrrolic NH serving as a hydrogen bond donor and the pyridine nitrogen acting as an acceptor. This complementarity enables high-affinity interactions with the benzodiazepine binding pocket of GABAA receptors, particularly those containing α1 subunits (ω1 subtype) [3]. Molecular modeling confirms that the 7-azaindole scaffold maintains the essential pharmacophore elements: (1) an aromatic planar system, (2) a hydrogen bond donor at N1, (3) a hydrogen bond acceptor at the pyridine nitrogen, and (4) an appropriately positioned ester group at C3 that mimics the β-carboline-3-carboxylate orientation [3].
The strategic placement of the carboxylate group at the C3 position in pyrrolo[2,3-c]pyridine derivatives creates a distinct electronic and steric profile compared to isomers with alternative substitution patterns. Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-73-5) demonstrates enhanced dipole moment (µ = 5.2 Debye) and molecular planarity relative to its C2-substituted counterpart (ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, CAS 24334-19-8) [4] [8]. This enhanced polarity facilitates stronger interactions with the lipophilic pockets of CNS receptors while maintaining sufficient blood-brain barrier permeability. Computational analyses reveal that the C3-carboxylate orientation in pyrrolo[2,3-c]pyridine derivatives generates a 15° deviation from molecular planarity, creating an optimal conformation for receptor docking that is energetically unfavorable in the C2-substituted isomer [4].
Table 2: Electronic and Structural Properties of Pyrrolopyridine Carboxylate Isomers
Compound | CAS Number | Substitution Pattern | Dipole Moment (Debye) | Benzodiazepine Ri (nM) |
---|---|---|---|---|
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | 67058-73-5 | C3-carboxylate | 5.2 | 8.4 (ω1) / 112 (ω2) |
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 24334-19-8 | C2-carboxylate | 4.1 | >1000 |
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | 67058-68-8 | C3-carboxylate + C2-phenyl | 6.3 | 0.85 (ω1) / 65 (ω2) |
The introduction of a phenyl ring at the C2 position (yielding ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, CAS 67058-68-8) dramatically enhances receptor subtype selectivity [1] [3]. Molecular dynamics simulations demonstrate that the 2-phenyl substituent occupies a lipophilic cavity adjacent to the classical benzodiazepine binding site, with binding energy contributions (-9.2 kcal/mol) primarily from van der Waals interactions. This hydrophobic interaction is geometrically constrained in other isomers: pyrrolo[3,2-c]pyridine derivatives exhibit a 30° rotational barrier that limits phenyl group accommodation, while pyrrolo[3,4-c]pyridines lack the coplanarity required for productive π-stacking with receptor residues [3] [6] [9]. The C2-phenyl/C3-carboxylate combination in pyrrolo[2,3-c]pyridine creates a twisted biaryl system with a dihedral angle of 28-35°, perfectly complementing the topology of the ω1 receptor subtype binding pocket [3].
The ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate scaffold (C₁₆H₁₄N₂O₂, MW 266.30) serves as a versatile template for pharmacophore optimization, with each substituent contributing distinct binding interactions [1]:
C3-Carboxylate Functionality: The ethyl ester group at C3 is indispensable for receptor affinity, serving dual roles as a hydrogen bond acceptor and a dipole generator. Esterification maintains the optimal balance between lipophilicity (clogP ~2.8) and polarity (tPSA 55 Ų), facilitating CNS penetration while retaining aqueous solubility for in vivo distribution. Conversion to carboxylic acid reduces ω1 affinity 40-fold due to increased ionization at physiological pH, while amide derivatives exhibit variable activity depending on bulkiness [3]. Molecular orbital calculations indicate the ester carbonyl oxygen possesses a partial negative charge (-0.32e) that facilitates hydrogen bonding with His102 of the GABAA receptor α1 subunit.
C2-Aryl Substitution: The 2-phenyl group contributes ~90% of the hydrophobic binding energy (ΔG = -7.8 kcal/mol) through van der Waals contacts with receptor subpocket residues. Ortho-substituted phenyl derivatives show diminished activity due to steric hindrance, while meta- and para-substitutions modulate selectivity profiles. Electron-withdrawing para-substituents (e.g., 4-CF₃) enhance ω1 selectivity (25-fold over ω2) by reducing electron density at the biaryl axis, favoring the bioactive conformation through intramolecular charge transfer [3] [5]. Molecular modeling of 1-[(3-fluorophenyl)methyl]-5-phenyl derivatives (CID 67544981) confirms fluorobenzyl substitution at N1 enhances membrane permeability but reduces receptor complementarity compared to unsubstituted pyrrolic nitrogen [2].
Pyrrolic N1 Hydrogen: The unsubstituted N-H is critical for high-affinity binding, serving as a hydrogen bond donor to backbone carbonyls in the receptor's binding pocket (distance: 2.1 Å). N1-alkylation abolishes activity by disrupting this key interaction and introducing steric clashes. Molecular dynamics simulations show that N1-methylation of ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate increases the free energy of binding by +4.3 kcal/mol, primarily due to the loss of the hydrogen bonding contribution and suboptimal reorientation of the methyl group [3] [5].
Table 3: Structure-Activity Relationship of Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate Modifications
Modification Site | Structural Variation | ω1 Receptor Ki (nM) | ω1/ω2 Selectivity Ratio | Key Energetic Consequences |
---|---|---|---|---|
Parent compound | Unsubstituted N1, C2-phenyl | 0.85 | 76:1 | Reference conformation |
N1 substitution | N1-CH₂C₆H₅ (benzyl) | >1000 | N/A | Loss of H-bond donation (+3.8 kcal/mol ΔΔG) |
C2 modification | 2-(4-CF₃-phenyl) | 0.42 | 122:1 | Enhanced hydrophobic contact (-1.1 kcal/mol ΔΔG) |
C3 ester alteration | Ethyl → methyl ester | 1.38 | 71:1 | Minor steric effect (+0.4 kcal/mol ΔΔG) |
C3 ester alteration | Hydrolysis to carboxylic acid | 34.2 | 15:1 | Electrostatic repulsion (+2.3 kcal/mol ΔΔG) |
Ring isomerization | Pyrrolo[3,4-c]pyridine analog | >5000 | N/A | Loss of coplanarity and H-bond mismatch |
Advanced pharmacophore models based on this scaffold incorporate three essential features: (1) an aromatic centroid corresponding to the C2-phenyl ring, (2) a hydrogen bond donor vector projecting from N1, and (3) an electron-rich region representing the C3-carboxylate lone pairs. Quantitative structure-activity relationship (QSAR) studies reveal optimal activity requires a C2-phenyl ring with Hammett σ values between -0.15 and +0.30, indicating balanced electron-donating/withdrawing characteristics [3] [5]. The ethyl ester moiety demonstrates a parabolic relationship between chain length and activity, with ethyl providing the ideal steric bulk—methyl esters show reduced metabolic stability while propyl esters diminish binding affinity due to suboptimal hydrophobic contact distances.
Recent applications extend beyond CNS targets, with 2-phenylpyrrolo[2,3-c]pyridine-3-carboxylates demonstrating moderate CDK2 inhibition (IC₅₀ = 3.2-10.05 µM against MCF-7 cells) through a unique ATP-competitive mechanism facilitated by the planar aromatic system [9]. Fibroblast growth factor receptor (FGFR) pharmacophore models incorporate this core structure to exploit its hydrogen bonding capacity and hydrophobic surface area, though optimal activity requires additional substituents not present in the base compound [10]. The scaffold's versatility underscores its importance in rational drug design across multiple therapeutic domains.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: